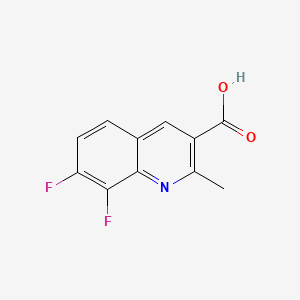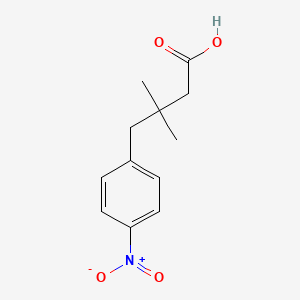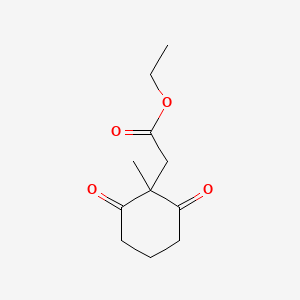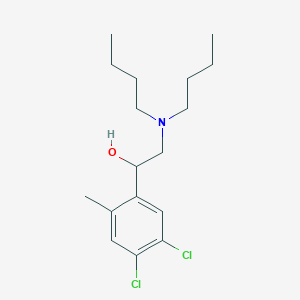
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is an organic compound that belongs to the class of ethanolamines. These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group. The compound’s structure includes a dibutylamino group and a dichloromethylphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol typically involves the reaction of 4,5-dichloro-2-methylbenzaldehyde with dibutylamine in the presence of a reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
化学反应分析
Types of Reactions
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine or alcohol groups.
Substitution: Halogen atoms in the dichloromethylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The dibutylamino group may interact with receptors or enzymes, while the dichloromethylphenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 2-(Diethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- 2-(Dimethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- 2-(Dibutylamino)-1-(4-chloro-2-methylphenyl)ethanol
Uniqueness
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is unique due to the presence of both dibutylamino and dichloromethylphenyl groups
For precise and detailed information, consulting specific scientific literature and databases is recommended
属性
CAS 编号 |
5431-55-0 |
|---|---|
分子式 |
C17H27Cl2NO |
分子量 |
332.3 g/mol |
IUPAC 名称 |
2-(dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C17H27Cl2NO/c1-4-6-8-20(9-7-5-2)12-17(21)14-11-16(19)15(18)10-13(14)3/h10-11,17,21H,4-9,12H2,1-3H3 |
InChI 键 |
MUIYBHKUNWBBCC-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(C1=CC(=C(C=C1C)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


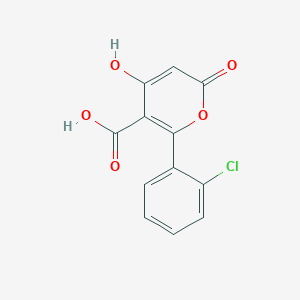

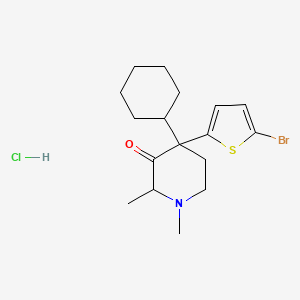
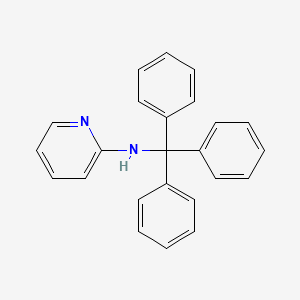

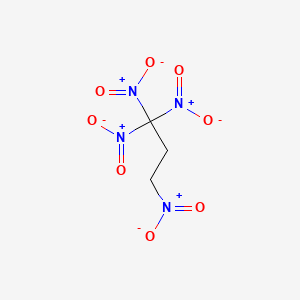
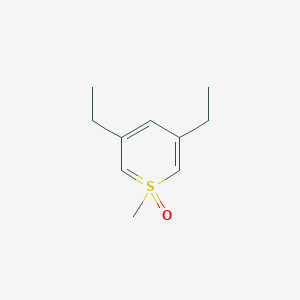
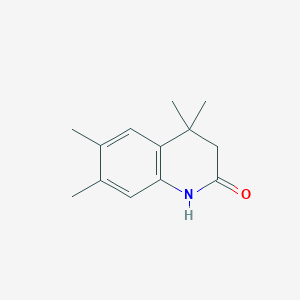

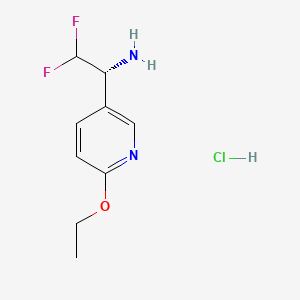
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
